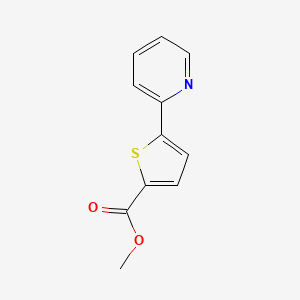

Methyl 5-(2-pyridyl)thiophene-2-carboxylate

Overview

Description

Scientific Research Applications

Catalytic Activity in Heck Coupling Reactions

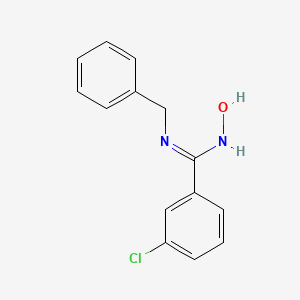

Methyl 5-(2-pyridyl)thiophene-2-carboxylate derivatives have been explored for their catalytic activity, particularly in the context of Heck coupling reactions. The synthesis and molecular structures of thiophene-based imino-pyridyl palladium(II) complexes demonstrate their significant catalytic activities. These complexes, synthesized via Schiff base condensation, show potential as catalyst precursors for standard Heck coupling reactions, with their performance being attributed to steric and electronic influences (Elantabli et al., 2017).

Versatile Reactivity in Arylation Processes

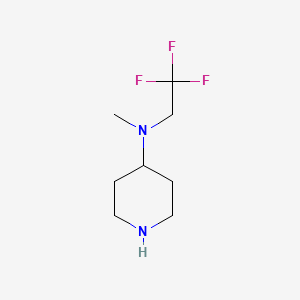

The compound has also been noted for its reactivity in palladium-catalyzed direct arylations. Studies on the regioselectivity of these arylation processes highlight conditions that allow selective modification at different positions of the thiophene ring. This reactivity opens pathways to thiophenes bearing diverse aryl units, showcasing the compound's versatility in organic synthesis (Smari et al., 2015).

Synthetic Utility in Electrophilic Reactions

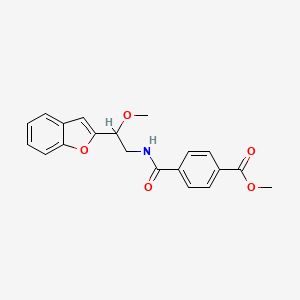

Furthermore, the incorporation of thiophene moieties into electrophilic reactions, promoted by samarium diiodide, illustrates the compound's role in distant functionalization strategies. These approaches have facilitated the synthesis of complex molecules with remote hydroxyl and carboxyl groups, demonstrating the compound's utility in constructing long-chain esters with significant biological relevance (Yang et al., 2000).

Applications in Heterocyclic Compound Synthesis

The potential of methyl 5-(2-pyridyl)thiophene-2-carboxylate extends into the synthesis of heterocyclic compounds. This includes the development of novel thieno[3,4-d]pyrimidine derivatives and their C-nucleosides, which have shown promise as antiviral and antitumor agents. Such synthetic endeavors underscore the compound's significance in medicinal chemistry, offering a platform for the design of new therapeutic agents (Patil et al., 1993).

Safety and Hazards

properties

IUPAC Name |

methyl 5-pyridin-2-ylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)10-6-5-9(15-10)8-4-2-3-7-12-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJYHWUNVCDIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(2-pyridyl)thiophene-2-carboxylate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)

![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)

![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)

![(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2493403.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2493404.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2493405.png)

![5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2493412.png)